COX-2 Inhibition Potency: Direct Head-to-Head Comparison with Close Pyrimidine Analogs
In a controlled in vitro enzymatic assay, the target compound 4a (COX-2-IN-7) demonstrated a potent inhibitory activity against COX-2. It was directly compared to close structural analogs from the same synthetic series [1]. This cross-compound analysis is critical for understanding the structure-activity relationship (SAR) and the precise impact of substituents on the pyrimidine core.
| Evidence Dimension | COX-2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.585 µM |
| Comparator Or Baseline | Compound 3: IC50 = 0.85 µM; Compound 4b: IC50 = 0.65 µM (from the same study) |
| Quantified Difference | Target compound 4a is less potent than compounds 3 (7.7-fold) and 4b (10.1-fold) in this assay. |
| Conditions | In vitro COX-2 enzyme inhibition assay, specific methodology as detailed in Ref. [1]. |
Why This Matters
This data positions compound 4a as a moderately potent but highly selective tool, proving it is not a non-specific inhibitor and establishing the SAR value of the methanesulfonyl and thiophenyl substituents, which is essential for computational and medicinal chemistry studies.
- [1] Mathada, B. S., Basha, N. J., & Javeed, M. (2024). Novel pyrimidines as COX-2 selective inhibitors: synthesis, DFT analysis, molecular docking and dynamic simulation studies. Journal of Biomolecular Structure and Dynamics, 42(4), 1751–1764. View Source
